

# A Comprehensive Toxicological Profile of Endosulfan and its Metabolites in Mammals

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## Compound of Interest

Compound Name: Endosulfan

Cat. No.: B1671282

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## Abstract

**Endosulfan** is a broad-spectrum organochlorine insecticide, the use of which has been largely discontinued globally due to its persistence, bioaccumulation, and significant toxicity to humans and wildlife. Commercially available as a mixture of  $\alpha$ - and  $\beta$ -isomers, **endosulfan** is metabolized in mammals to several compounds, most notably **endosulfan** sulfate, which exhibits a toxicity profile similar to the parent compound.[1][2] This technical guide provides an in-depth analysis of the toxicological profile of **endosulfan** and its metabolites in mammalian systems. It covers toxicokinetics, acute and chronic toxicity, and the multifaceted mechanisms of action, including neurotoxicity, endocrine disruption, reproductive and developmental effects, genotoxicity, and immunotoxicity. Quantitative data are presented in tabular format for comparative analysis, key experimental protocols are detailed, and complex biological pathways and workflows are illustrated using diagrams to support researchers, scientists, and drug development professionals.

## Introduction

**Endosulfan** is a cyclodiene pesticide that was widely used in agriculture to control a range of insects on crops like cotton, fruits, and vegetables.[3] Technical-grade **endosulfan** is a 7:3 mixture of two stereoisomers,  $\alpha$ -**endosulfan** and  $\beta$ -**endosulfan**. [1][4] The  $\alpha$ -isomer is generally considered more toxic and volatile than the  $\beta$ -isomer.[5][6] Due to its high toxicity, potential for bioaccumulation, and adverse environmental and health effects, **endosulfan** was listed as a

persistent organic pollutant (POP) under the Stockholm Convention in 2011, leading to a global ban on its production and use.<sup>[7][8]</sup>

In mammals, **endosulfan** is metabolized into more polar compounds, such as **endosulfan** diol, and oxidized to **endosulfan** sulfate.<sup>[7][8]</sup> **Endosulfan** sulfate is the most persistent and toxicologically significant metabolite, with a toxicity comparable to that of **endosulfan** itself.<sup>[1]</sup> This document synthesizes the current knowledge on the toxicological effects of **endosulfan** and its metabolites in mammalian models.

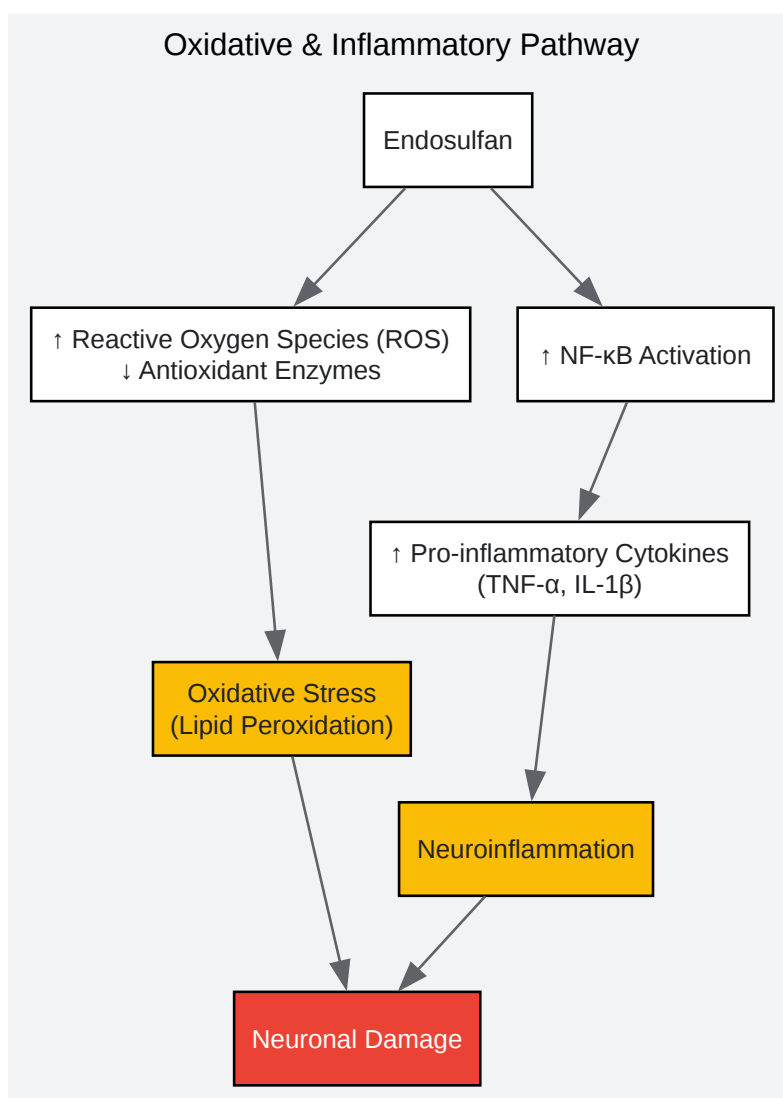
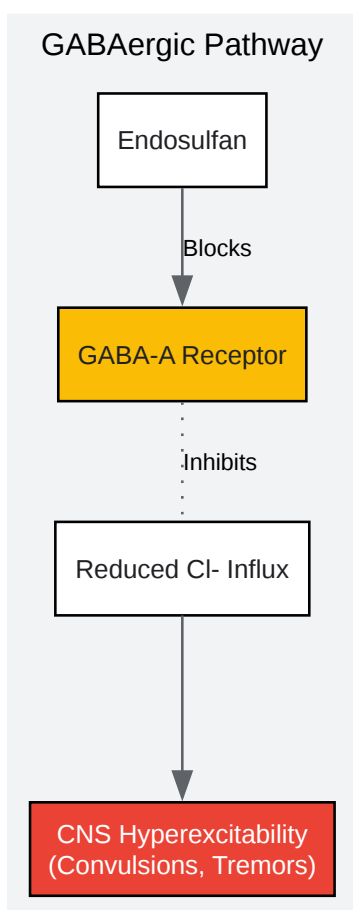
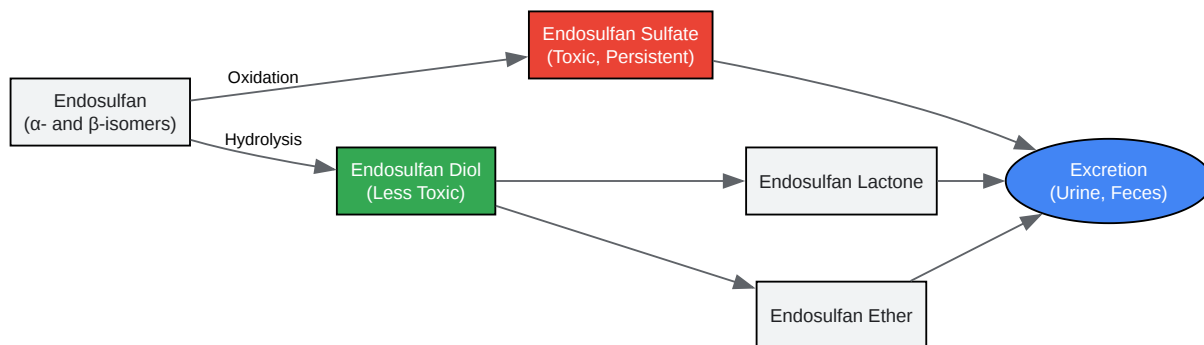
## Toxicokinetics and Metabolism

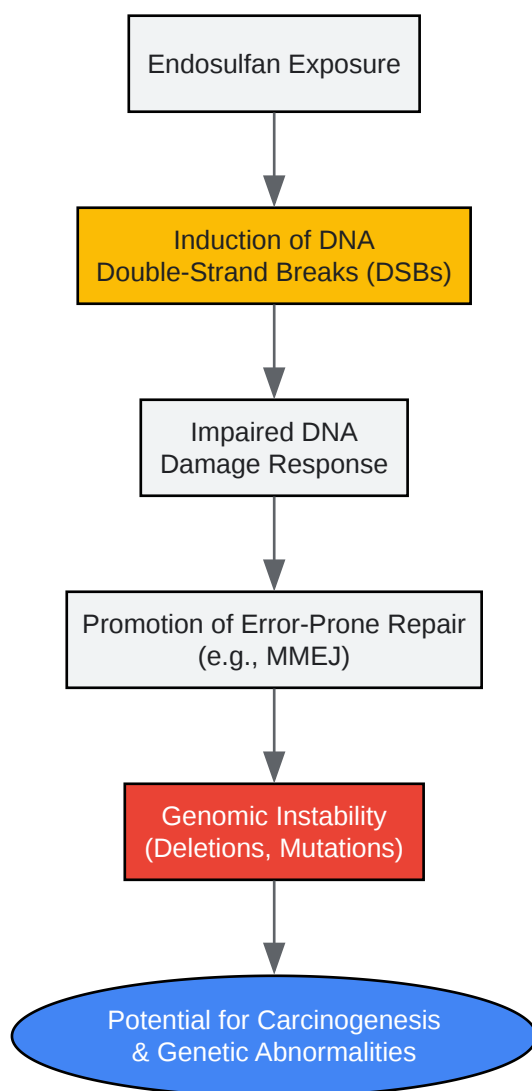
The disposition of **endosulfan** in the body is a critical determinant of its toxicity. It is rapidly absorbed and distributed, metabolized into several byproducts, and slowly eliminated.

**2.1 Absorption** **Endosulfan** can be absorbed through oral, dermal, and inhalation routes. Following oral administration in rats, it is rapidly absorbed from the gastrointestinal tract.<sup>[3]</sup>

**2.2 Distribution** Once absorbed, **endosulfan** distributes throughout the body. The  $\alpha$ -isomer tends to accumulate to a greater extent than the  $\beta$ -isomer.<sup>[2]</sup> Initial distribution favors fatty tissues, but with prolonged exposure, accumulation in the kidneys becomes more prominent.<sup>[2]</sup> The primary metabolite, **endosulfan** sulfate, is found to accumulate predominantly in the liver and kidneys.<sup>[2]</sup> Studies in rats have shown that the highest concentrations of the  $\alpha$ -isomer are found in the kidney, followed by the lung and other tissues, while the  $\beta$ -isomer concentration can be higher in tissues like the liver and heart.<sup>[9]</sup>

**2.3 Metabolism** **Endosulfan** is metabolized in the liver via both oxidation and hydrolysis. The primary oxidative pathway converts **endosulfan** to **endosulfan** sulfate, a persistent and toxic metabolite.<sup>[7][10]</sup> The hydrolytic pathway converts **endosulfan** to the less toxic **endosulfan** diol, which can be further metabolized to compounds like **endosulfan** lactone and **endosulfan** ether before excretion.<sup>[7][8]</sup>





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